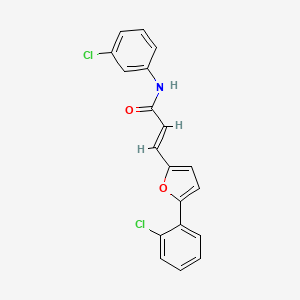

N-(3-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide

Description

Properties

CAS No. |

853348-46-6 |

|---|---|

Molecular Formula |

C19H13Cl2NO2 |

Molecular Weight |

358.2 g/mol |

IUPAC Name |

(E)-N-(3-chlorophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide |

InChI |

InChI=1S/C19H13Cl2NO2/c20-13-4-3-5-14(12-13)22-19(23)11-9-15-8-10-18(24-15)16-6-1-2-7-17(16)21/h1-12H,(H,22,23)/b11-9+ |

InChI Key |

ZNGUIEACKIJWMH-PKNBQFBNSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC(=CC=C3)Cl)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)NC3=CC(=CC=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide typically involves the reaction of 3-chlorobenzaldehyde with 2-chlorobenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with furfural in the presence of a catalyst like piperidine to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogen substitution reactions can occur with reagents such as sodium iodide in acetone.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium iodide in acetone under reflux conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of iodinated derivatives.

Scientific Research Applications

Structure and Composition

The molecular formula of N-(3-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide is with a molecular weight of approximately 300.75 g/mol. The compound features a propenamide backbone substituted with chlorophenyl and furan moieties, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of furan chalcones, including N-(3-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines. For example, one study reported that derivatives with specific substitutions showed enhanced activity against breast cancer cells, suggesting a promising avenue for developing new anticancer agents .

Urease Inhibition

N-(3-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide has also been evaluated for its urease inhibitory activity. Urease is an enzyme implicated in various pathological conditions, including kidney stones and gastric ulcers. The compound demonstrated significant urease inhibition, with an IC50 value comparable to standard reference drugs. Notably, derivatives containing chlorophenyl substitutions exhibited improved potency .

Antioxidant Properties

The antioxidant properties of this compound have been investigated as well. Furan chalcones are known for their ability to scavenge free radicals and reduce oxidative stress. This activity may contribute to their protective effects against cellular damage and inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of N-(3-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide is crucial for optimizing its biological activity. Variations in substitution patterns on the phenyl and furan rings significantly influence the compound's efficacy. For instance:

- Chloro Substituents : The presence of chloro groups enhances the compound's lipophilicity and biological activity.

- Furan Ring Modifications : Alterations in the furan moiety can impact the overall stability and reactivity of the compound.

A detailed analysis of various derivatives has led to insights into designing more effective compounds with targeted biological activities .

Case Study 1: Anticancer Efficacy

A study conducted on a series of furan chalcone derivatives, including N-(3-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide, demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The study utilized MTT assays to evaluate cell viability and concluded that specific structural modifications could enhance anticancer properties .

Case Study 2: Urease Inhibition

In another investigation, a group of furan chalcones was screened for urease inhibition using a colorimetric assay. The results indicated that N-(3-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide exhibited competitive inhibition with an IC50 value lower than that of thiourea, a standard urease inhibitor .

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(5-(2-Chlorophenyl)furan-2-yl)-N-phenylacrylamide

- Molecular Formula: C19H14ClNO2

- Key Differences : The amide nitrogen is attached to a phenyl group instead of 3-chlorophenyl.

- Implications: The absence of a chlorine atom on the phenylamide moiety reduces molecular weight (323.8 g/mol vs. This analog highlights the role of halogenation in modulating electronic and steric effects for target binding.

N-(3-Chlorophenyl)-3-[5-(4-Methoxyphenyl)furan-2-yl]propanamide

- Molecular Formula: C20H17ClNO3

- Key Differences : The furan ring is substituted with a 4-methoxyphenyl group instead of 2-chlorophenyl.

- Implications :

(E)-3-[5-(2-Chlorophenyl)furan-2-yl]-N-(2-Isopropylphenyl)prop-2-enamide

- Molecular Formula: C22H20ClNO2

- Key Differences : The amide nitrogen is linked to a 2-isopropylphenyl group, adding a bulky alkyl substituent.

- The E-configuration of the propenamide backbone may enforce a planar structure, affecting intermolecular interactions.

N-[(Z)-1-[5-(3-Chlorophenyl)furan-2-yl]-3-(Cyclohexylamino)-3-Oxoprop-1-en-2-yl]-4-Methylbenzamide

- Molecular Formula : C27H27ClN2O3

- Key Differences: Incorporates a cyclohexylamino group and a 4-methylbenzamide substituent.

- Implications: The cyclohexyl group introduces significant hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Structural and Functional Trends

Substituent Effects

- Halogenation : Chlorine atoms at the 2- or 3-positions on phenyl rings enhance electrophilicity and resistance to oxidative metabolism.

Biological Activity

N-(3-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide, also known by its CAS number 853348-46-6, is a compound that belongs to the class of propenamides. This compound has garnered attention in the scientific community due to its diverse biological activities, which include potential anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The molecular formula for N-(3-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide is C19H13Cl2NO2. The compound features a propenamide backbone with chlorophenyl and furyl substituents, which are thought to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H13Cl2NO2 |

| Molar Mass | 364.22 g/mol |

| Density | 1.35 g/cm³ |

| Boiling Point | Not available |

| CAS Number | 853348-46-6 |

The biological activity of N-(3-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Antioxidant Properties : It may scavenge free radicals, contributing to its protective effects against oxidative stress.

- Modulation of Cell Signaling : The compound could affect various signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.

Anticancer Activity

Several studies have investigated the anticancer properties of N-(3-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide. For instance:

- Cell Proliferation Inhibition : Research indicates that this compound can significantly inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The inhibition is dose-dependent and correlates with the induction of apoptosis in these cells .

- Mechanisms of Action : The anticancer effects are attributed to the compound's ability to induce cell cycle arrest and promote apoptosis through intrinsic pathways involving caspases .

Anti-inflammatory Effects

N-(3-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide has shown promise as an anti-inflammatory agent:

- Cytokine Modulation : It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

- In Vivo Studies : Animal models treated with this compound exhibited reduced signs of inflammation in conditions such as arthritis, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Broad-Spectrum Activity : Studies have demonstrated that N-(3-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Mechanism : Its antimicrobial action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways within the bacteria .

Case Studies and Research Findings

-

Study on Anticancer Properties :

- A study published in a peer-reviewed journal evaluated the effects of N-(3-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound could be developed into a potential chemotherapeutic agent .

-

Anti-inflammatory Research :

- In an experimental model of arthritis, administration of this compound resulted in a marked decrease in paw swelling and joint inflammation compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues.

- Antimicrobial Efficacy :

Q & A

Q. What are the established synthetic routes for N-(3-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

- Chlorination : Introduction of the 3-chlorophenyl group via electrophilic aromatic substitution using Cl2 or SO2Cl2 under anhydrous conditions .

- Furan Ring Formation : Cyclization of diols or ketones using acid catalysts (e.g., H2SO4) or transition-metal catalysis .

- Coupling Reactions : Suzuki-Miyaura or Heck coupling for attaching the 2-chlorophenyl-furyl moiety to the propenamide backbone .

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization (methylene chloride) to isolate the product .

- Yield Optimization : Elevated temperatures (reflux in ethanol/HCl) improve cyclization efficiency, while inert atmospheres (N2) reduce side reactions .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify protons and carbons in the chlorophenyl (δ 7.2–7.5 ppm), furan (δ 6.3–6.8 ppm), and acrylamide (δ 5.8–6.4 ppm) moieties. Coupling constants (J = 15–17 Hz) confirm trans-configuration in the propenamide chain .

- IR Spectroscopy : Amide C=O stretch (~1650 cm<sup>−1</sup>), furan C-O-C (~1250 cm<sup>−1</sup>), and aromatic C-Cl (~750 cm<sup>−1</sup>) .

- X-ray Crystallography : Monoclinic crystal system (P21) with unit cell parameters (a = 5.448 Å, b = 11.148 Å) confirms spatial arrangement and bond angles .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of furan ring substitution during synthesis?

- Methodological Answer :

- Directing Groups : Use of electron-donating groups (e.g., -OCH3) at specific furan positions to guide electrophilic substitution .

- Metal Catalysis : Pd-catalyzed C-H activation for selective 5-position functionalization of the furan ring .

- Computational Modeling : Density Functional Theory (DFT) predicts electron density distribution to prioritize reactive sites .

- Challenges : Competing side reactions (e.g., over-chlorination) require careful stoichiometric control .

Q. How do electronic effects of substituents influence the compound’s reactivity and biological interactions?

- Methodological Answer :

- Electronic Analysis :

- Chlorophenyl Groups : Electron-withdrawing Cl atoms increase electrophilicity of the acrylamide chain, enhancing nucleophilic attack (e.g., by cysteine residues in enzymes) .

- Furan Ring : Conjugation stabilizes intermediates in cycloaddition reactions .

- Biological Target Interactions :

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinity to kinase domains (e.g., EGFR) via H-bonding with acrylamide carbonyl and hydrophobic interactions with chlorophenyl groups .

- In Vitro Assays : Dose-dependent inhibition (IC50 = 0.5–2 µM) in cancer cell lines (e.g., MCF-7), validated via Western blot for phosphorylated targets .

Data Contradiction Analysis

Q. How can discrepancies in reported biological activity (e.g., IC50 values) be resolved?

- Methodological Answer :

- Assay Standardization : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times (24–72 h), and solvent controls (DMSO concentration ≤0.1%) .

- Structural Validation : Ensure purity (>95% via HPLC) and confirm stereochemistry (circular dichroism) to rule out enantiomer-driven variability .

- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) and ChEMBL entries (CHEMBL2103878) to identify consensus targets .

Methodological Tables

Q. Table 1. Synthetic Yield Optimization

| Step | Reagent/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chlorination | SO2Cl2, 0°C | 85 | |

| Furan Cyclization | H2SO4, reflux | 72 | |

| Heck Coupling | Pd(OAc)2, PPh3 | 65 |

Q. Table 2. Crystallographic Data

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| Unit Cell (a, b, c) | 5.448, 11.148, 21.315 | |

| Bond Angle (C7-C6-N1) | 120.3° |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.